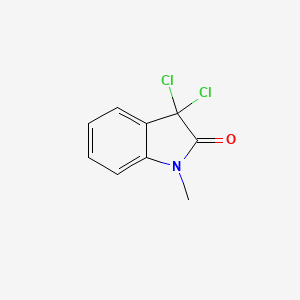

3,3-dichloro-1-methyl-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

3,3-dichloro-1-methylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-12-7-5-3-2-4-6(7)9(10,11)8(12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCZULQQIUYQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dichloro-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the chlorination of 1-methyl-1,3-dihydro-2H-indol-2-one. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3,3-positions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that phthalazine derivatives, including (3-butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation where it demonstrated the ability to reduce inflammatory markers . This opens avenues for its use in treating inflammatory diseases.

3. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism for potential therapeutic applications in oncology . Further research is necessary to understand its efficacy and safety in vivo.

Biochemical Applications

1. Proteomics Research

(3-Butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is utilized in proteomics as a reagent for studying protein interactions and modifications. Its ability to bind specific biomolecules makes it valuable in elucidating complex biological pathways .

2. Enzyme Inhibition Studies

The compound serves as a tool in enzyme inhibition studies, helping researchers understand enzyme kinetics and mechanisms of action. Its structural properties allow it to interact with various enzymes, facilitating the development of enzyme inhibitors .

Material Science

1. Polymer Chemistry

In material science, (3-butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its unique structure allows for modifications that can lead to materials with tailored properties for specific applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of several phthalazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that (3-butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in edema compared to the control group, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which 3,3-dichloro-1-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Data Tables

Key Findings

Halogenation Impact : Dichloro and difluoro substituents at C3 enhance electrophilicity and metabolic stability, critical for kinase inhibitors like sunitinib .

Alkyl vs. Aryl Groups : Methyl groups improve lipophilicity, while bulkier aryl substituents (e.g., diphenyl) may reduce solubility but increase target specificity .

Biological Activity : Chlorobenzylidene and methylidene derivatives show promise in antiviral applications, though cytotoxicity varies significantly with substituents .

Biological Activity

3,3-Dichloro-1-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound's unique structure features two chlorine atoms at the 3,3-positions, which significantly influence its chemical reactivity and biological activity. The synthesis typically involves chlorination of 1-methyl-1,3-dihydro-2H-indol-2-one using chlorinating agents under controlled conditions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

The compound also demonstrated significant antibiofilm potential compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

In studies focusing on cancer cell lines, particularly MCF-7 breast cancer cells, this compound has shown promising antitumor activity. The compound inhibited cellular proliferation and induced apoptosis through mechanisms involving the p53 pathway:

| Parameter | Effect |

|---|---|

| Increased p53 levels | Yes |

| Cell cycle arrest | G2/M phase accumulation |

| Apoptosis markers | Increased Bax expression |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. Its structure allows it to modulate the activity of these targets effectively .

Comparative Analysis with Similar Compounds

When compared to other indole derivatives such as 1,3-dihydroindol-2-one and 3,3-dimethyl derivatives, 3,3-dichloro-1-methyl exhibits enhanced reactivity and biological potency due to the presence of chlorine atoms. This uniqueness allows for greater versatility in synthesizing derivatives with tailored biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antitumor Study : A study evaluated various substituted E-3-(3-indolylmethylene)-1,3-dihydroindol-2-ones for antitumor activity. The results indicated significant inhibition of breast cancer cell growth with enhanced expression of apoptotic markers .

- Antimicrobial Evaluation : A comprehensive evaluation highlighted its effectiveness against multiple bacterial strains with low MIC values indicating high potency .

Q & A

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with F, methyl with ethyl).

- Bioactivity Profiling : Test against panels of enzymes/cell lines (e.g., NCI-60).

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.